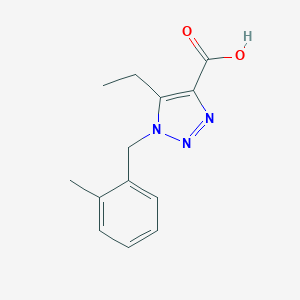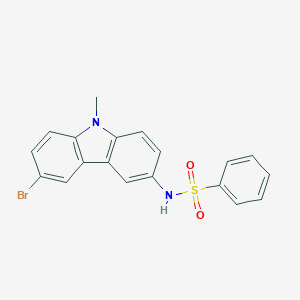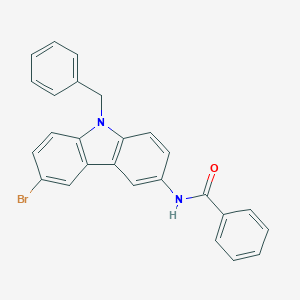![molecular formula C12H16FNO3S B279029 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine](/img/structure/B279029.png)
1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonyl-containing piperidines and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine involves the inhibition of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, which is important for cognitive function. Inhibition of these enzymes leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function. Furthermore, 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, leading to an increase in the concentration of acetylcholine in the brain. This can improve cognitive function and may have potential therapeutic applications in the treatment of Alzheimer's disease. Furthermore, 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine has been found to inhibit the growth of cancer cells by inducing apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be obtained in high purity using column chromatography. Furthermore, it has been studied for its potential therapeutic applications in various scientific research fields, making it a useful compound for drug discovery. However, there are also limitations to the use of 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine in lab experiments. It has been found to exhibit toxicity at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine. One potential direction is the further exploration of its potential therapeutic applications in the treatment of Alzheimer's disease. Additionally, more research is needed to fully understand the mechanism of action of 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine and its potential use as a fluorescent probe for the detection of metal ions in biological systems. Furthermore, the potential anticancer activity of this compound warrants further investigation. Overall, the study of 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine has the potential to lead to the development of new therapeutic agents for the treatment of various diseases.
Synthesemethoden
The synthesis of 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine involves the reaction of 5-fluoro-2-methoxybenzenesulfonyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature for several hours. The product is then purified using column chromatography to obtain pure 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine.
Wissenschaftliche Forschungsanwendungen
1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine has been studied for its potential therapeutic applications in various scientific research fields. It has been found to exhibit inhibitory activity against certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. This compound has also been studied for its potential anticancer activity, as it has been found to inhibit the growth of cancer cells in vitro. Furthermore, 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Eigenschaften
Produktname |
1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine |
|---|---|
Molekularformel |
C12H16FNO3S |
Molekulargewicht |
273.33 g/mol |
IUPAC-Name |
1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C12H16FNO3S/c1-17-11-6-5-10(13)9-12(11)18(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 |
InChI-Schlüssel |
QGGIELCYOJBGSB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCCCC2 |
Kanonische SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-[(4-Fluorophenoxy)methyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B278957.png)
![3-(3-fluorophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B278958.png)

![1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278964.png)


![1-(4-bromophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278968.png)
![3-[3-(2-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278970.png)
![2-(Methylamino)-7-[3-(3-phenoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278971.png)
